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Compound of Interest

Compound Name: Methyl diphenylacetate

Cat. No.: B188070 Get Quote

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for

methyl diphenylacetate, a compound of interest in various chemical and pharmaceutical

research domains. The following sections detail its Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for

its identification, characterization, and application in further studies.

Chemical Structure
The structural representation of methyl diphenylacetate is fundamental to interpreting its

spectroscopic data. The molecule consists of a central carbon atom bonded to two phenyl

rings, a methoxycarbonyl group (-COOCH₃), and a hydrogen atom.

Figure 1. Chemical Structure of Methyl Diphenylacetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.

¹H NMR Spectroscopy
The proton NMR spectrum of methyl diphenylacetate is characterized by signals

corresponding to the aromatic protons, the methine proton, and the methyl protons of the ester
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group.

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.20-7.40 Multiplet 10H
Aromatic protons

(C₆H₅)

~5.10 Singlet 1H Methine proton (-CH)

~3.70 Singlet 3H
Methyl protons (-

OCH₃)

¹³C NMR Spectroscopy
The carbon-13 NMR spectrum provides information on the different carbon environments within

the molecule.

Chemical Shift (δ) ppm Assignment

~172.5 Carbonyl carbon (C=O)

~139.0 Quaternary aromatic carbons (ipso-C)

~128.8 Aromatic carbons (ortho-C)

~128.5 Aromatic carbons (para-C)

~127.5 Aromatic carbons (meta-C)

~57.0 Methine carbon (-CH)

~52.5 Methyl carbon (-OCH₃)

Infrared (IR) Spectroscopy
The IR spectrum of methyl diphenylacetate reveals the presence of key functional groups

through their characteristic vibrational frequencies.
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Wavenumber (cm⁻¹) Intensity Assignment

~3060-3030 Medium Aromatic C-H stretch

~2950 Medium
Aliphatic C-H stretch (methyl

and methine)

~1735 Strong C=O stretch (ester)

~1600, ~1495, ~1450 Medium to Strong
Aromatic C=C skeletal

vibrations

~1250-1150 Strong C-O stretch (ester)

~750, ~700 Strong
C-H out-of-plane bending

(monosubstituted benzene)

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule, aiding in its structural confirmation. The electron ionization (EI) mass spectrum

of methyl diphenylacetate is expected to show a molecular ion peak and several

characteristic fragment ions.

m/z Relative Intensity (%) Proposed Fragment

226 Moderate [M]⁺ (Molecular Ion)

167 High [M - COOCH₃]⁺

165 Moderate [C₁₃H₉]⁺

105 Low [C₆H₅CO]⁺

77 Moderate [C₆H₅]⁺

59 Moderate [COOCH₃]⁺

Mass Spectrometry Fragmentation Pathway
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The fragmentation of methyl diphenylacetate upon electron ionization can be rationalized

through several key pathways.

Proposed Mass Spectrometry Fragmentation Pathway of Methyl Diphenylacetate

[C₁₅H₁₄O₂]⁺˙
m/z = 226

[C₁₄H₁₁O]⁺
m/z = 167

- •COOCH₃

[COOCH₃]⁺
m/z = 59

[C₁₃H₉]⁺
m/z = 165

- H₂

[C₇H₅O]⁺
m/z = 105

- C₇H₆

[C₆H₅]⁺
m/z = 77

- CO
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Click to download full resolution via product page

To cite this document: BenchChem. [Spectroscopic Profile of Methyl Diphenylacetate: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b188070#spectroscopic-data-nmr-ir-ms-for-methyl-
diphenylacetate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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